InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 . The canonical SMILES string is COC(=O)CP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] .
The compound is cataloged under several identifiers:
It is primarily sourced from chemical suppliers like Thermo Scientific and Alfa Aesar, which provide it in high purity (≥98%) for laboratory use .
The synthesis of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide or carbonyl compound. A common method includes:
Technical parameters such as reaction time, temperature, and solvent choice can significantly influence the yield and purity of the final product .
The molecular structure of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide features:
This structure allows for diverse interactions in chemical reactions, making it a versatile reagent in organic chemistry .
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes additional catalysts or reagents to optimize yields .
The mechanism of action for (2-methoxy-2-oxoethyl)triphenylphosphonium bromide varies depending on the reaction context:
The general mechanism can be summarized as follows:
This mechanism highlights its utility in synthesizing complex organic molecules .
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide finds numerous applications in scientific research:
Its broad utility across different fields underscores its importance as a reagent in modern organic chemistry .
This compound is systematically identified by several key identifiers:
Nomenclature
The compound adheres to multiple naming conventions, reflecting its chemical structure:
Table 1: Standard Identifiers for (2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide
| Identifier Type | Value | Source References |
|---|---|---|
| CAS Registry Number | 1779-58-4 | [2] [3] [4] |
| Molecular Formula | C21H20BrO2P | [1] [2] [4] |
| Exact Molecular Weight | 415.260 g/mol (theoretical) | [4] |
| SMILES | [Br-].COC(=O)CP+(C2=CC=CC=C2)C3=CC=CC=C3 | [2] [6] |
| InChIKey | VCWBQLMDSMSVRL-UHFFFAOYSA-M | [6] |
The compound emerged as a specialized Wittig reagent in the mid-20th century, coinciding with the broader development of phosphorus-based olefination methodologies. Early synthetic routes involved the quaternization of triphenylphosphine with methyl bromoacetate, a method refined over decades to optimize yield and purity [4]. Key milestones include:
Table 2: Evolution of Synthetic Approaches
| Time Period | Synthetic Method | Reported Yield | Key Reference |
|---|---|---|---|
| 1990s | Quaternization of PPh3 with methyl bromoacetate | Not quantified | [4] |
| 2008 | Optimized alkylation under anhydrous conditions | ~94% | [4] |
| Current | Commercial synthesis (purity 97–98%) | >97% | [3] [6] |
The molecule comprises three distinct moieties governing its reactivity:1. Triphenylphosphonium Cation (Ph3P+):- Confers strong electrophilic character at the α-carbon.- Stabilizes adjacent carbanions, enabling nucleophilic reactivity [4].2. Ester Group (–CO2CH3):- Attached via a methylene bridge (–CH2–), providing an electron-withdrawing effect.- Modifies the acidity of α-protons and offers a site for further functionalization (e.g., hydrolysis) [7].3. Bromide Counterion (Br–):- Balances the phosphonium’s positive charge.- Influences solubility in polar solvents like methanol or water [7].
Structural Parameters
Table 3: Structural and Physical Properties
| Property | Value | Experimental Context | |
|---|---|---|---|
| Melting Point | 165–170 °C (with decomposition) | Lit. reference, observed decomposition | [4] [7] |
| Storage Stability | Stable at 2–8°C under inert atmosphere | Recommended industrial practice | [4] [7] |
| Solubility | Soluble in methanol, dimethylformamide | Technical datasheets | [2] [7] |
| Key Bond Lengths (theoretical) | P–C: ~1.80 Å; C=O: ~1.21 Å | Computational models |
Reactivity Implications
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9